Fudecalone

Anticoccidial Drug Resistance Cell-based Assay

Fudecalone is a stereochemically defined drimane sesquiterpenoid from Penicillium sp. FO-2030. Unlike generic ionophores, it completely inhibits schizont formation in monensin-resistant Eimeria tenella at >16 µM, making it an essential tool for anticoccidial resistance research. The confirmed absolute stereochemistry (1S*,3aS*,6aS*,10aS*) ensures reliable bioactivity; misconfigured synthetic analogs or crude extracts lack this potency. Distinguished from co-metabolites fudecadiones A/B (anticancer), Fudecalone is specifically for parasitology SAR studies. Procure with confidence for next-generation anticoccidial development.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
Cat. No. B1247958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFudecalone
Synonyms3,3a,6,6a,7,8,9,10-octahydro-1-hydroxy-4,7,7-trimethyl-1H-naphtho(1,8a-c)furan-6-one
fudecalone
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2C(CCCC23C1COC3O)(C)C
InChIInChI=1S/C15H22O3/c1-9-7-11(16)12-14(2,3)5-4-6-15(12)10(9)8-18-13(15)17/h7,10,12-13,17H,4-6,8H2,1-3H3/t10-,12+,13+,15-/m0/s1
InChIKeyHHSBIKHOYFPWGC-ZGFBFQLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fudecalone: A Drimane Sesquiterpenoid Anticoccidial Agent for Scientific Research and Procurement


Fudecalone is a drimane-type sesquiterpenoid fungal metabolite, first isolated from the fermentation broth of the soil fungus Penicillium sp. FO-2030 [1]. It is characterized by a naphthofuran skeleton with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol [2]. The compound was identified as a new anticoccidial agent through spectroscopic elucidation, and its absolute stereochemistry was later revised via total synthesis [3][4].

Why Generic Anticoccidial Substitution Fails for Fudecalone: A Critical Procurement Consideration


Generic substitution within the anticoccidial class is scientifically invalid due to fudecalone's demonstrated activity against a monensin-resistant strain of Eimeria tenella, a phenotype that renders standard ionophore anticoccidials ineffective [1]. Furthermore, the compound's correct stereochemical identity (1S*, 3aS*, 6aS*, 10aS*) was only established after synthetic revision of the initially misassigned structure, meaning that stereochemical impurities or incorrectly configured synthetic analogs would lack the bioactivity profile of the naturally derived compound [2]. Substituting with other drimane sesquiterpenes from Penicillium spp., such as fudecadiones A and B, is also not equivalent, as these compounds exhibit distinct anticancer rather than anticoccidial activity profiles [3].

Fudecalone Procurement Evidence: Quantified Anticoccidial Efficacy, Stereochemical Identity, and Comparative Performance


Complete Inhibition of Monensin-Resistant Eimeria tenella Schizont Formation at ≥16 μM

Fudecalone completely inhibits the schizont formation of a monensin-resistant strain of Eimeria tenella in a cell-based assay system at concentrations exceeding 16 μM [1]. This is in direct contrast to monensin, the comparator ionophore anticoccidial, which is ineffective against this resistant strain by definition.

Anticoccidial Drug Resistance Cell-based Assay

Stereochemical Identity Verified by Total Synthesis: 1S*, 3aS*, 6aS*, 10aS*

The initially proposed structure of fudecalone was revised through total synthesis. The natural product was found to be a 6a-epimer of the originally proposed structure [1]. The correct relative configuration was determined to be 1S*, 3aS*, 6aS*, 10aS* [2]. This revision was based on NMR comparison between the natural product and a synthesized trans-octalone derivative, which showed identical spectra [2]. Incorrectly configured synthetic analogs would not replicate this bioactivity profile.

Stereochemistry Total Synthesis Structural Revision

Comparative Anticoccidial Activity: Fudecalone vs. Hynapenes and Arohynapenes

While a direct head-to-head comparison under identical conditions is lacking in the primary literature, fudecalone's reported activity (>16 μM for complete inhibition of monensin-resistant E. tenella schizont formation [1]) can be cross-referenced with other anticoccidial agents from the same fungal genus. For instance, hynapenes A, B, C and arohynapenes A, B were also isolated from Penicillium spp. and reported to have anticoccidial activity [2][3]. However, their activity against monensin-resistant strains was not reported, and their potencies were not directly compared. This places fudecalone as a distinct entity with a unique, quantified activity profile against a clinically relevant resistant strain.

Anticoccidial Comparative Pharmacology Penicillium Metabolites

Differential Biological Activity within Drimane Sesquiterpene Class: Fudecalone vs. Fudecadiones

Within the drimane sesquiterpene class, fudecalone (anticoccidial) exhibits a distinctly different bioactivity profile compared to fudecadiones A and B (anticancer). Fudecadione A exhibited anticancer activity against MCF-7, KB, and NCI-H187 cell lines with IC50 values in the range of 5.05–45.43 µg/mL, while fudecadione B was inactive [1]. This demonstrates that minor structural variations within this class lead to divergent biological targets and therapeutic applications.

Drimane Sesquiterpenes Structure-Activity Relationship Anticancer

Optimal Research and Industrial Applications for Fudecalone Based on Quantified Evidence


Investigating Mechanisms of Coccidiosis Drug Resistance

Given its proven ability to completely inhibit schizont formation in a monensin-resistant Eimeria tenella strain at concentrations >16 μM [1], fudecalone is an ideal tool compound for researchers studying the molecular mechanisms of ionophore resistance in coccidia. It can serve as a positive control or a starting point for developing next-generation anticoccidials that circumvent existing resistance pathways.

Stereochemical Purity and Structural Identity Verification in Natural Product Chemistry

The revised stereochemistry of fudecalone (1S*, 3aS*, 6aS*, 10aS*) [1] makes it a valuable reference standard for natural product chemists. It can be used as an authentic sample for NMR and chromatographic method development and validation, ensuring the correct identification and stereochemical purity of isolated or synthesized drimane sesquiterpenoids.

Structure-Activity Relationship (SAR) Studies of Drimane Sesquiterpenoids

Fudecalone's anticoccidial activity contrasts sharply with the anticancer activity of structurally similar fudecadiones A and B [1]. This makes fudecalone a key compound for SAR studies aimed at understanding how minor structural modifications in the drimane scaffold dictate biological target selectivity, potentially guiding the rational design of more selective and potent antiparasitic agents.

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